Amide Substituent Impact on PrCP Inhibition: Mono‑isopropyl vs. Di‑isopropyl
The target compound carries a single N‑isopropyl acetamide, whereas the most potent reported analog in the series (compound 9b, CAS 942863‑64‑1) carries an N,N‑diisopropyl acetamide. Literature data for the diisopropyl analog show an IC50 of 0.41 nM against human PrCP . While the mono‑isopropyl analog’s precise IC50 has not been publicly reported, the SAR trend for this chemotype indicates that removal of one isopropyl group typically reduces potency by 2‑ to 10‑fold . This predictable shift allows researchers to intentionally select a moderately potent probe where full‑maximal inhibition is not desired, avoiding the potential confounding effects of a sub‑nanomolar inhibitor in cellular assays.
| Evidence Dimension | PrCP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not publicly reported; predicted to fall in the low‑nanomolar range based on SAR of the series |
| Comparator Or Baseline | Diisopropyl analog (CAS 942863‑64‑1): IC50 = 0.41 nM (human PrCP, fluorescence kinetic assay) |
| Quantified Difference | Estimated 2‑ to 10‑fold reduction in potency relative to the diisopropyl comparator; exact value requires experimental determination. |
| Conditions | Recombinant human PrCP; fluorescence intensity kinetic assay; pH 7.4, 1% DMSO |
Why This Matters
Selects a compound with anticipated moderate potency, suitable for assay conditions where excessive inhibition may mask differential biological readouts.
- [1] BindingDB: BDBM50338033 IC50 0.41 nM for diisopropyl analog (Shen et al., 2011). View Source
- [2] Shen HC et al., Bioorg Med Chem Lett 2011, 21:1299‑1305 (SAR of amide substituents). View Source
